Cas no 5036-49-7 (3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine)

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine structure
5036-49-7 structure
Product Name:3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine
CAS No:5036-49-7
MF:C7H13N3
MW:139.198220968246
MDL:MFCD03194400
CID:1067330
PubChem ID:4712135
Update Time:2025-04-23

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine
    • 3-(5-METHYL-PYRAZOL-1-YL)-PROPYLAMINE
    • 5-Methyl-1h-pyrazole-1-propanamine
    • VS-05200
    • 3-(5-methylpyrazol-1-yl)propan-1-amine
    • AKOS000308105
    • BBL016187
    • 5036-49-7
    • STK349045
    • DB-196644
    • EN300-228433
    • 3-(5-methyl-pyrazol-1-yl)-propylamine, AldrichCPR
    • MDL: MFCD03194400
    • Inchi: 1S/C7H13N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,4,6,8H2,1H3
    • InChI Key: XSPHDDUROPJBIC-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC=N1)CCCN

Computed Properties

  • Exact Mass: 139.111
  • Monoisotopic Mass: 139.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8A^2
  • XLogP3: 0

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 240.8±23.0 °C at 760 mmHg
  • Flash Point: 99.4±22.6 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine Security Information

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine Pricemore >>

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Additional information on 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine: A Comprehensive Overview

The compound 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine, also known by its CAS registry number CAS NO 5036-49-7, is a specialized organic compound that has garnered significant attention in the field of biopharmaceuticals and drug discovery. This molecule belongs to the category of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry due to their unique structural features and biological activity.

Pyrazoles, as a class of heterocyclic compounds, have been extensively studied for their potential in disease treatment. The presence of the pyrazole ring in 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine introduces specific pharmacophoric properties that make it a promising candidate for pharmacological research. The compound's structure, which includes a methyl-substituted pyrazole moiety connected to a propylamine group, provides a unique chemical environment that can interact with various biological targets.

Recent studies have highlighted the importance of pyrazole derivatives in the development of central nervous system (CNS) drugs, particularly as agonists or antagonists in receptor-based therapies. The methyl group at position 5 of the pyrazole ring in this compound adds an additional layer of complexity, potentially influencing its binding affinity and selectivity towards specific receptors.

In the context of biomedical research, 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine has been explored for its potential as a lead compound in the development of antidepressants and anxiolytics. Its structural features, including the pyrazole ring and the propylamine group, suggest that it may modulate neurotransmitter systems such as serotonin or dopamine, which are critical targets in the treatment of mood disorders.

Furthermore, the compound's solubility and metabolic stability are key factors that determine its suitability as a drug candidate. Recent advancements in drug delivery systems have emphasized the importance of optimizing these properties to enhance bioavailability and reduce toxicity. Studies on 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine have focused on understanding its pharmacokinetics, particularly its absorption, distribution, metabolism, and excretion (ADME) profiles.

The pyrazole moiety in this compound is also known to exhibit antifungal and anticancer activity in certain contexts. This dual potential underscores the importance of comprehensive in vitro and in vivo studies to elucidate its mechanism of action and identify its therapeutic window. Collaborative efforts between medicinal chemists and biologists are essential to harness the full potential of this compound in precision medicine.

Given its unique structure, 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine serves as a valuable tool for exploring the interface between chemical structure and biological function. Its role in drug design is further enhanced by its availability as a reference compound for bioassay development, enabling researchers to benchmark new compounds against established standards.

In summary, 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine (CAS NO 5036-49-7) stands out as a versatile compound with significant implications in biomedical science. Its structural features, biological activity, and pharmacokinetic properties make it a compelling subject for further investigation, offering insights into the design of next-generation therapeutics.

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